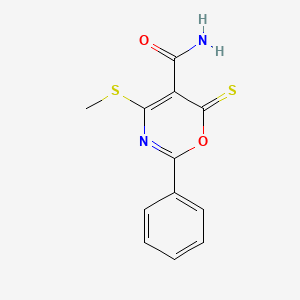
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- typically involves multi-step organic reactions. One common approach is the fluorination of benzo(ghi)picene followed by the introduction of diol groups. The reaction conditions often require the use of strong fluorinating agents such as xenon difluoride (XeF2) or elemental fluorine (F2) under controlled temperatures and pressures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions. The diol groups can be introduced through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of suitable catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex PAHs and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into the DNA helix, causing structural distortions that interfere with transcription and replication processes. Additionally, it can inhibit enzyme activity by binding to active sites, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Benzo[e]pyrene: Structurally similar but with different reactivity and biological effects.
Picene: A PAH with applications in organic electronics.
Uniqueness
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- is unique due to the presence of both fluorine and diol groups, which enhance its reactivity and potential applications. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, while the diol groups provide sites for further functionalization and interaction with biological targets.
Eigenschaften
CAS-Nummer |
80115-71-5 |
|---|---|
Molekularformel |
C24H15FO2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
16-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),5,8,10,12,14(19),15,17,20(24),21-undecaene-3,4-diol |
InChI |
InChI=1S/C24H15FO2/c25-16-4-5-17-15(11-16)10-13-2-1-12-9-14-3-8-20(26)24(27)23(14)19-7-6-18(17)21(13)22(12)19/h1-11,20,24,26-27H |
InChI-Schlüssel |
SOZLNINPSMYKHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=CC6=C(C=CC(=C6)F)C(=C54)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
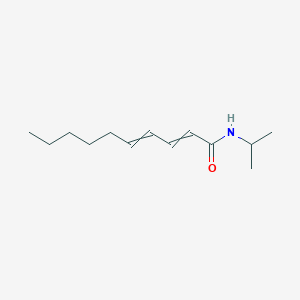
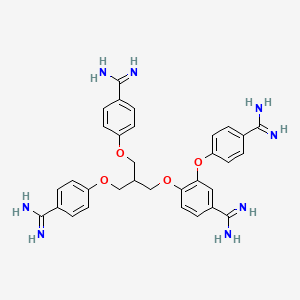
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)

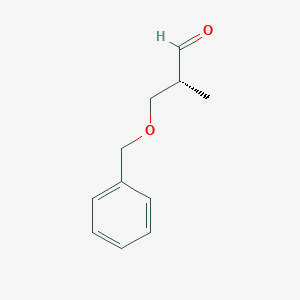

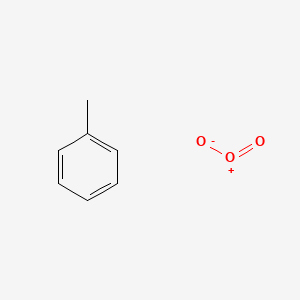
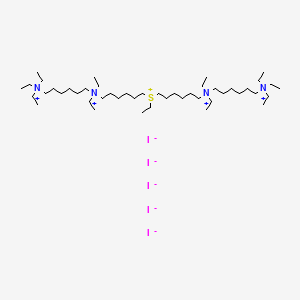

![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
